

Technical Support Center: Supercooling of Hydrated Calcium Chloride (CaCl₂·6H₂O)

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Compound of Interest

Compound Name: Chloride;hydrate

Cat. No.: B8506054

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrated calcium chloride (CaCl₂·6H₂O) as a phase change material (PCM). The following sections address common issues encountered during experiments, particularly focusing on the influence of cooling rate on supercooling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrated calcium chloride sample is exhibiting a large degree of supercooling. What are the common causes and how can I mitigate this?

A1: Significant supercooling, where the material remains liquid below its freezing point, is a known characteristic of hydrated calcium chloride.^[1] Several factors can contribute to this phenomenon. The primary cause is the difficulty of forming stable crystal nuclei.

Troubleshooting Steps:

- **Introduce Nucleating Agents:** The most effective way to reduce supercooling is by adding a nucleating agent. Materials with a crystal structure similar to CaCl₂·6H₂O are often effective.
 - **Strontium Chloride Hexahydrate (SrCl₂·6H₂O):** Adding a small weight percentage (e.g., 1-3 wt%) can significantly reduce the degree of supercooling.^{[2][3]}

- Borax: Has been shown to reduce the supercooling degree to near 0°C.[3]
- Nanoparticles: Nano-SiO₂, graphene oxide, and boron nitride nanosheets have been demonstrated to effectively decrease supercooling.[4][5] For example, adding 0.02 wt% of graphene oxide nanosheets can reduce the supercooling of CaCl₂·6H₂O by 98.8%.[5]
- Control the Cooling Rate: While seemingly counterintuitive, a very rapid or very slow cooling rate can sometimes influence the degree of supercooling. Experiment with different cooling profiles to find the optimal rate for your specific composition.
- Ensure Proper Mixing: Inhomogeneous mixing of the sample, especially when additives are included, can lead to inconsistent nucleation and, therefore, variable supercooling. Ensure thorough mixing, particularly when the sample is in its molten state.

Q2: I've added a nucleating agent, but the supercooling is still inconsistent across different experimental runs. What could be the reason?

A2: Inconsistent supercooling, even with nucleating agents, can be frustrating. Several factors related to the experimental setup and sample history can contribute to this variability.

Troubleshooting Steps:

- Thermal History: The thermal history of the PCM can impact its solidification behavior.[6] Ensure that the sample is heated to a consistent temperature and held for a sufficient duration above its melting point in each cycle to erase any previous crystalline memory.
- Container Surface: The characteristics of the container holding the PCM can influence nucleation. Surface roughness can sometimes provide sites for nucleation.[6] Using the same type of container with consistent surface properties for all experiments is recommended.
- Purity of Materials: Impurities in the CaCl₂·6H₂O or the nucleating agent can affect the crystallization process. Ensure you are using materials of a consistent and known purity.

Q3: How does the cooling rate specifically affect the degree of supercooling in hydrated calcium chloride?

A3: The relationship between cooling rate and the degree of supercooling can be complex. Generally, a higher degree of supercooling is observed at higher cooling rates. This is because the system has less time for nucleation and crystal growth to occur at the equilibrium solidification temperature. The increased cooling rate drives the temperature lower before the onset of crystallization. A mathematical heat transfer model suggests that with a larger degree of supercooling, the solidification process starts later and at a lower temperature.[7]

Q4: Can phase separation in my $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$ sample affect its supercooling behavior?

A4: Yes, phase separation, or incongruent melting, is a significant issue with $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$ and can impact its thermal properties, including supercooling.[8][9] During melting, $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$ can separate into a solution and lower hydrates, such as $\text{CaCl}_2 \cdot 4\text{H}_2\text{O}$. [10] This changes the overall composition and can lead to a loss of energy storage capacity and altered solidification behavior over repeated cycles.

Troubleshooting Steps:

- **Add Stabilizers:** To prevent phase separation, stabilizers such as sodium chloride (NaCl) or potassium chloride (KCl) can be added to the mixture.[9][11]
- **Thickeners:** The addition of thickeners like sodium carboxymethyl cellulose (CMC-Na) can also help to prevent the settling of different phases.[12]

Quantitative Data Summary

The following tables summarize the effect of various additives on the supercooling of hydrated calcium chloride, as reported in the literature.

Table 1: Effect of Nucleating Agents on the Supercooling of $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$

Nucleating Agent	Concentration (wt%)	Supercooling Degree (°C)	Reference
None (Pure $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$)	0	~12 - 25.4	[5][11]
Strontium Chloride Hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$)	2	0	[11]
Borax	Not Specified	Close to 0	[3]
Nano- SiO_2	0.5	0.2 - 0.4	[4][13]
Graphene Oxide	0.02	Reduced by 98.8% from initial	[5]
Boron Nitride Nanosheets (BNNs)	1	3.89	[5]

Experimental Protocols

Methodology for Determining the Influence of Cooling Rate on Supercooling using T-History Method

This protocol describes a common method for measuring the temperature profile of a PCM sample during cooling to determine the degree of supercooling.

1. Materials and Equipment:

- Hydrated calcium chloride ($\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$)
- Selected nucleating agent (e.g., $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$)
- Sample container (e.g., test tube)
- Temperature-controlled environment (e.g., water bath, environmental chamber)
- Thermocouple (Type K with $\pm 0.3^\circ\text{C}$ resolution or better)[4]
- Data acquisition system

2. Sample Preparation:

- Accurately weigh the desired amount of $\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$ and any additives.

- Place the materials in the sample container.
- Heat the sample in a water bath to a temperature above its melting point (e.g., 40°C) until it is completely molten.^{[4][11]}
- Ensure the sample is thoroughly mixed to achieve homogeneity.

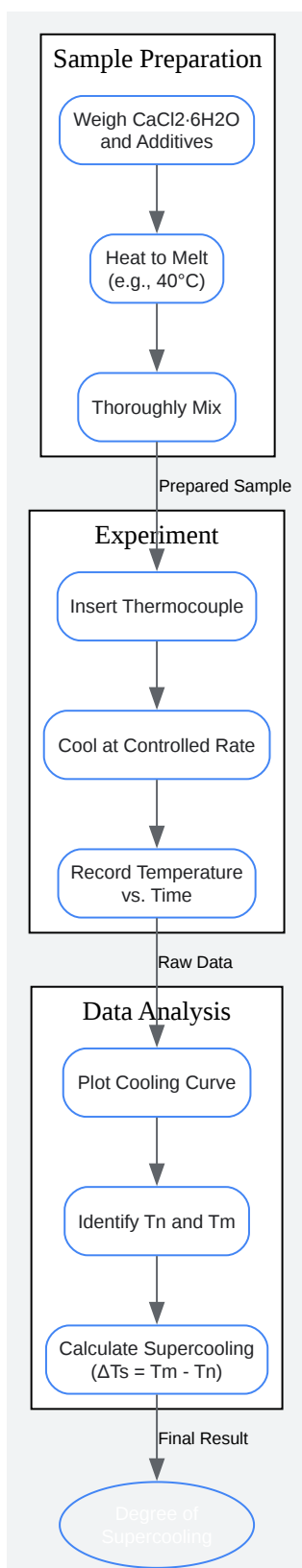
3. Experimental Procedure:

- Insert the thermocouple into the geometric center of the molten PCM sample.
- Transfer the sample container to a cooling chamber set at a constant, controlled temperature.
- Record the temperature of the sample at regular intervals (e.g., every 10 seconds) using the data acquisition system as it cools and solidifies.
- Repeat the experiment for different cooling rates by adjusting the temperature of the cooling chamber or the heat transfer conditions.

4. Data Analysis:

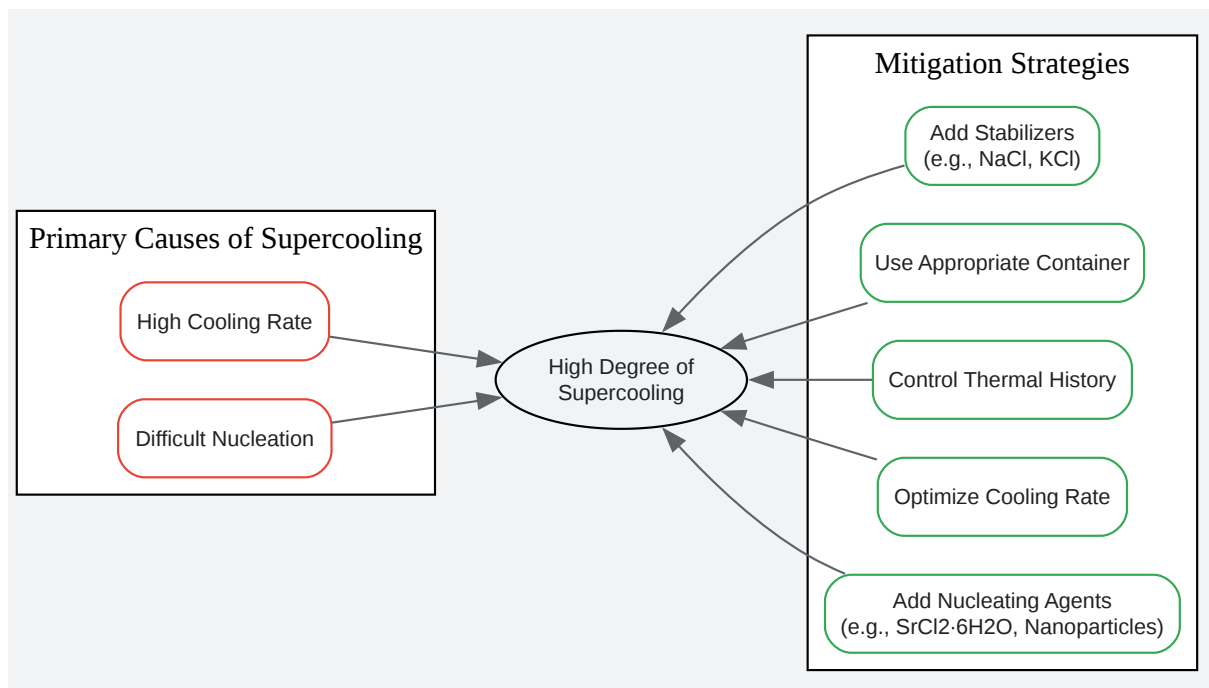
- Plot the temperature of the PCM as a function of time.
- The melting temperature (T_m) can be identified from the heating curve.
- The nucleation temperature (T_n) is the temperature at which the sample begins to solidify, often indicated by a sudden temperature increase (recalcescence) on the cooling curve.
- The degree of supercooling (ΔT_s) is calculated as: $\Delta T_s = T_m - T_n$.

Visualizations



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Caption: Experimental workflow for determining the degree of supercooling.



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Caption: Factors influencing the supercooling of hydrated calcium chloride.

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